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Efficacy Comparison in First-Line ALK+ NSCLC

This table consolidates progression-free survival (PFS) data from multiple indirect treatment comparisons.

Treatment
Comparison

Hazard Ratio (HR)
for PFS

95% Interval Source of Evidence

Lorlatinib vs.
Alectinib

HR 0.61 95% CrI: 0.39–

0.97

Network Meta-Analysis [1]

Lorlatinib vs.
Alectinib

HR 0.54 95% CI: 0.33–

0.88

Matching-Adjusted Indirect

Comparison [2]

Lorlatinib vs.
Brigatinib

HR 0.57 95% CrI: 0.35–

0.93

Network Meta-Analysis [1]

Lorlatinib vs.
Brigatinib

HR 0.51 95% CI: 0.31–

0.82

Matching-Adjusted Indirect

Comparison [2]

Lorlatinib vs.
Ceritinib

HR 0.31 95% CI: 0.20–

0.47

Network Meta-Analysis [3]
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Treatment
Comparison

Hazard Ratio (HR)
for PFS

95% Interval Source of Evidence

Lorlatinib vs.
Crizotinib

HR 0.19 95% CI: 0.13–

0.27

Pivotal CROWN Trial (as per NMA

context) [4] [5]

> Interpretation: A hazard ratio (HR) of less than 1.0 indicates that lorlatinib reduces the risk of disease

progression or death compared to the other drug. The evidence consistently shows lorlatinib has a

statistically significant PFS advantage over other ALK TKIs [1] [2] [3].

Long-Term Survival and Intracranial Efficacy

Long-term outcomes and control of central nervous system (CNS) metastases are critical evaluation metrics.

Outcome Measure Lorlatinib Data Comparative Context

5-Year PFS Rate 60% (CROWN trial) Crizotinib: 8% (CROWN trial) [4]
[5]

5-Year OS Rate (Treatment-Naïve) 76% - 78% (Phase II
Trial)

Alectinib: 62.5% (ALEX trial) [6]
[4] [5]

Intracranial PFS (vs. Crizotinib) HR 0.06 95% CI: 0.03–0.12 [5]

Intracranial Time to Progression (vs.
Brigatinib)

HR 0.19 95% CI: 0.05–0.71 [2]

Objective Intracranial Response Rate 82% (CROWN trial) Alectinib: 81%; Brigatinib: 78%

[5]

Safety Profile Comparison

The superior efficacy of lorlatinib must be balanced against its toxicity profile.
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Treatment
Grade ≥3 Adverse
Events (AEs)

Common AEs
Discontinuation due to
AEs

Lorlatinib Higher rate vs.

alectinib (RR 1.48,
95% CI: 1.13–1.94)

[2]

Hypercholesterolemia,

hypertriglyceridemia, edema,
neurocognitive effects [6] [4]

No significant difference

vs. alectinib or brigatinib in
MAIC [2]

Alectinib Lower rate vs.

lorlatinib [2]

Myalgia, increased bilirubin, anemia

[3]

--

Brigatinib No significant

difference vs.
lorlatinib [2]

Increased CPK, hypertension, rash

[3]

--

> Note: The safety profile differs significantly between drugs. One network meta-analysis concluded that

alectinib demonstrated the best safety profile among ALK TKIs, while lorlatinib, though highly effective,

had a poorer safety ranking [3].

Methodologies of Key Analyses

Understanding the experimental approaches behind this data is crucial for interpretation.

Network Meta-Analysis (NMA): This methodology uses a network of clinical trials (e.g., Trial A vs. B
and Trial B vs. C) to indirectly compare treatments that have not been studied in head-to-head trials.

The analyses referenced synthesized data from up to 10 trials, using Bayesian statistical models to
estimate hazard ratios and ranking probabilities (like SUCRA) for treatments [1] [3].

Matching-Adjusted Indirect Comparison (MAIC): This technique adjusts patient-level data from
one trial (e.g., lorlatinib's CROWN trial) to match the average baseline characteristics of patients in

another trial (e.g., alectinib's ALEX trial). This creates a more balanced comparison and reduces bias
when comparing outcomes across separate studies [2].

Resistance Mechanisms and Biomarkers

Understanding resistance is key for drug development and sequencing strategies. Research shows that

resistance mechanisms to lorlatinib differ based on prior treatment exposure [6]:
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In treatment-naïve patients, resistance did not involve the emergence of new ALK mutations but

was potentially due to other pathway aberrations.
In patients previously treated with other ALK TKIs, resistance emerged through on-target ALK
mutations, including new single (e.g., 5.9%) and compound (e.g., 6.3%) mutations, as well as off-
target mechanisms involving pathways like RTK (7.8%) [6].

The following diagram illustrates the development of these resistance mechanisms.

Research Implications and Clinical Context

Sequencing Strategies: The choice between using lorlatinib in the first-line or reserving it for later
lines remains an area of active investigation. Some clinical experts prefer to reserve lorlatinib for later

lines, unless a patient presents with active CNS metastases, where its superior intracranial efficacy
may justify first-line use [7].

Unmet Needs: Despite advances, curative therapies for ALK-positive NSCLC remain an unmet need.
Research continues to focus on developing better-tolerated therapies, optimizing treatment

sequences to maximize combined PFS, and overcoming resistance through combination strategies
[7] [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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